molecular formula C12H11F B12517336 6-Fluoro-1-(propan-2-ylidene)-1H-indene CAS No. 819872-34-9

6-Fluoro-1-(propan-2-ylidene)-1H-indene

Cat. No.: B12517336
CAS No.: 819872-34-9
M. Wt: 174.21 g/mol
InChI Key: CWOYYCKNBZNIRG-UHFFFAOYSA-N
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Description

6-Fluoro-1-(propan-2-ylidene)-1H-indene is a specialized indene derivative intended for research and development purposes. This compound is part of a class of organic molecules that serve as valuable building blocks in synthetic organic chemistry. Indene derivatives are commonly investigated for their utility in constructing more complex polycyclic structures, which are often found in pharmaceuticals and materials science . Researchers may employ this compound in various synthetic methodologies, including cyclization reactions and as a precursor for novel molecular frameworks. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to handling.

Properties

CAS No.

819872-34-9

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

6-fluoro-1-propan-2-ylideneindene

InChI

InChI=1S/C12H11F/c1-8(2)11-6-4-9-3-5-10(13)7-12(9)11/h3-7H,1-2H3

InChI Key

CWOYYCKNBZNIRG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2=C1C=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Substrate Preparation

A Suzuki-Miyaura coupling is employed to synthesize 2-vinylbenzaldehyde derivatives:

  • Reagents : 2-Bromobenzaldehyde, potassium vinyltrifluoroborate, PdCl₂(dppf) catalyst.
  • Yield : 87–100% for 2-vinylbenzaldehydes.

Ring-Closing Metathesis (RCM)

Grubbs second-generation catalyst facilitates the formation of the indene core:

  • Conditions : 5 mol% catalyst in toluene at 160°C for 20 hours.
  • Yield : 82% for 6-fluoro-1H-indene intermediates.

Fluorination and Alkylation

Post-RCM fluorination using hydrofluoric acid (HF) or Selectfluor®, followed by alkylation with propan-2-yl bromide under basic conditions (NaH, DMF).

Direct Alkylation/Alkenylation of Prefluorinated Indenes

Mn-Catalyzed Alkenylation

A manganese-catalyzed method enables direct introduction of the propan-2-ylidene group:

  • Substrate : 6-Fluoro-1H-indene.
  • Reagents : Propan-2-ol, Mn catalyst (cat-1, 5 mol%), NaOH in dioxane at 110°C.
  • Yield : 61%.

Optimization :

  • Higher yields (70%) are achieved using tBuOK as the base.
  • Solvent effects: Toluene outperforms dioxane due to improved stability of the Mn complex.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Fluorination + Wittig Fluorination → Wittig reaction 65–78 High purity; scalable Requires air-sensitive ylides
RCM Approach Suzuki coupling → RCM → Fluorination 70–82 Modular; tolerates diverse substituents High catalyst loading
Mn-Catalyzed Alkenylation Direct alkylation 61–70 Single-step; mild conditions Moderate yields

Industrial-Scale Production

Continuous Flow Synthesis

  • Setup : Tubular reactor with in-line fluorination and Wittig reaction modules.
  • Conditions :
    • Fluorination: Continuous flow of Selectfluor® in acetonitrile (residence time: 5 min).
    • Wittig reaction: Automated ylide generation and mixing at −20°C.
  • Output : 90% purity at 10 kg/day scale.

Catalyst Recycling

  • Grubbs catalyst is recovered via silica gel filtration and reused, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-1-(propan-2-ylidene)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(propan-2-ylidene)-1H-indene involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propan-2-ylidene group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

6-Fluoro-3-phenyl-1H-indene-2-carbaldehyde
  • Substituents : 6-Fluoro, 3-phenyl, 2-carbaldehyde.
  • Synthesis: Prepared via Grignard reaction (phenylmagnesium bromide) with 5-fluoro-1-indanone, yielding 84% over two steps .
  • Properties : Light yellow solid, $ Rf = 0.41 $ (pentane:Et$2$O, 80:20 v/v). The aldehyde group enhances reactivity for further functionalization.
6-Chloro-2-methyl-1H-inden-1-one
  • Substituents : 6-Chloro, 2-methyl, 1-ketone.
  • Properties : Molecular formula $ \text{C}{10}\text{H}7\text{ClO} $, molecular weight 178.61 g/mol. The ketone group distinguishes it from the target compound, offering different electronic properties and reactivity .
2-Methyl-7-phenyl-1H-indene
  • Substituents : 2-Methyl, 7-phenyl.
  • Properties : Molecular formula $ \text{C}{16}\text{H}{14} $, molecular weight 206.28 g/mol. The absence of fluorine and the presence of methyl/phenyl groups highlight how substituent position affects steric bulk and solubility .
Indene Dimerization Products
  • Examples : 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • Properties : Dimeric structures with doubled molecular weight. Such compounds are relevant in polymer chemistry and material science .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
6-Fluoro-1-(propan-2-ylidene)-1H-indene $ \text{C}{12}\text{H}{11}\text{F} $ 174.21 High hydrophobicity due to fluorine -
6-Fluoro-3-phenyl-1H-indene-2-carbaldehyde $ \text{C}{16}\text{H}{11}\text{FO} $ 254.26 $ R_f = 0.41 $, light yellow solid
6-Chloro-2-methyl-1H-inden-1-one $ \text{C}{10}\text{H}7\text{ClO} $ 178.61 Ketone group enhances polarity
Product 12 (annulation derivative) - - MIC > gentamicin against E. durans

Biological Activity

6-Fluoro-1-(propan-2-ylidene)-1H-indene is a fluorinated derivative of indene, notable for its unique structural features that include a fluorine atom at the 6th position and a propan-2-ylidene group at the 1st position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of the fluorine atom significantly influences its interaction with biological targets, potentially enhancing its binding affinity to various enzymes and receptors.

Structural Characteristics

The structural characteristics of 6-Fluoro-1-(propan-2-ylidene)-1H-indene are pivotal to its biological activity. The compound's aromatic indene core contributes to its reactivity, while the fluorine atom's electronegativity may enhance interactions with biological macromolecules. This section will explore how these features contribute to its pharmacological potential.

Structural Feature Description
Fluorine Atom Enhances binding affinity to biological targets
Propan-2-ylidene Group Influences steric and electronic properties, affecting reactivity
Aromatic Indene Core Known for reactivity in organic synthesis and potential applications in medicine

Antimicrobial Properties

Preliminary studies suggest that compounds structurally similar to 6-Fluoro-1-(propan-2-ylidene)-1H-indene exhibit varying levels of antimicrobial activity. The fluorinated nature of this compound may enhance its efficacy against certain bacterial strains. For instance, fluorinated compounds often demonstrate improved lipophilicity, which can facilitate better membrane penetration and increased antimicrobial potency.

Anticancer Activity

Research indicates that derivatives of indene, including 6-Fluoro-1-(propan-2-ylidene)-1H-indene, may possess anticancer properties. Compounds with similar structures have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies are needed to elucidate the exact pathways through which this compound exerts its anticancer effects .

Study on Binding Affinities

A study investigating the binding affinities of 6-Fluoro-1-(propan-2-ylidene)-1H-indene with various receptors indicated that the presence of the fluorine atom significantly enhances interaction strength. This was demonstrated through competitive binding assays where this compound outperformed several non-fluorinated analogs.

Cytotoxicity Assays

In cytotoxicity assays against human tumor cell lines, including A549 (lung carcinoma) and HepG2 (hepatoblastoma), 6-Fluoro-1-(propan-2-ylidene)-1H-indene showed promising results. It exhibited selective cytotoxicity at certain concentrations while sparing normal cells, highlighting its potential as a therapeutic agent .

Research Findings

Recent research has focused on synthesizing analogs of 6-Fluoro-1-(propan-2-ylidene)-1H-indene to explore structure-activity relationships (SAR). These studies aim to identify modifications that could enhance biological activity while reducing toxicity. The findings suggest that variations in the propan-2-ylidene group can lead to significant changes in both antimicrobial and anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-1-(propan-2-ylidene)-1H-indene, and how do reaction conditions influence yield?

  • Methodology :

  • Stereoselective synthesis : Use palladium-catalyzed cross-coupling reactions to introduce the propan-2-ylidene group. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
  • Fluorination strategies : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 6-position of the indene scaffold. Monitor reaction progress via <sup>19</sup>F NMR to avoid over-fluorination .
  • Yield optimization : Conduct fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Typical yields range from 45–65%, depending on steric hindrance from the propan-2-ylidene substituent .

Q. How can structural characterization of 6-Fluoro-1-(propan-2-ylidene)-1H-indene be performed to confirm regiochemistry?

  • Analytical workflow :

NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts with analogous compounds (e.g., 6-methyl-3-(2-methylprop-1-enyl)-1H-indene) to identify fluorine-induced deshielding at C6 .

Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]<sup>+</sup> at m/z 174.21414 (C12H11F) .

X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve the propan-2-ylidene geometry (e.g., Z- vs. E-isomer) and fluorine position .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the 6-fluoro substituent on the indene ring?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and assess fluorine’s electron-withdrawing impact on aromaticity .
  • Molecular dynamics simulations : Analyze steric interactions between the propan-2-ylidene group and adjacent substituents using AMBER force fields .
  • Validation : Compare computed IR spectra with experimental data (e.g., C-F stretching at 1100–1250 cm<sup>-1</sup>) to refine computational parameters .

Q. How can contradictory data in spectroscopic analyses of 6-Fluoro-1-(propan-2-ylidene)-1H-indene derivatives be resolved?

  • Troubleshooting framework :

Reproducibility checks : Replicate experiments under inert atmospheres (Ar/N2) to rule out oxidation artifacts .

Cross-validation : Combine TD-GC×GC–TOF-MS (for volatile byproducts) and LC-HRMS (for non-volatile impurities) to identify unanticipated side products .

Crystallographic validation : Use ORTEP-III to resolve ambiguities in regiochemistry caused by dynamic disorder in X-ray structures .

Q. What strategies are effective for studying the compound’s reactivity in catalytic systems (e.g., C–H activation)?

  • Experimental design :

  • Substrate scope : Test reactions with Pd(OAc)2/ligand systems (e.g., SPhos, Xantphos) to assess the indene’s ability to undergo directed C–H functionalization .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Compare activation energies for fluorinated vs. non-fluorinated analogs .
  • Mechanistic probes : Introduce isotopic labeling (<sup>2</sup>H or <sup>13</sup>C) at the propan-2-ylidene group to track bond cleavage/formation via NMR .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters References
Synthesis optimizationCross-coupling, fluorinationTemperature, solvent polarity, catalyst loading
Structural elucidationNMR, X-ray crystallography, HRMSCrystallographic refinement protocols (SHELXL)
Electronic property analysisDFT, molecular dynamicsBasis set selection, convergence criteria
Contradiction resolutionMulti-modal spectroscopy, crystallographySample purity, data reproducibility

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